Carbamat Noroxymorphone

Description

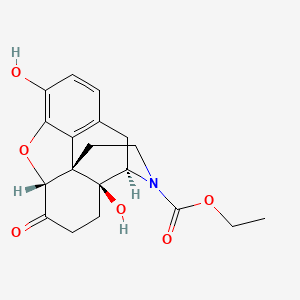

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H21NO6 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

ethyl (4R,4aS,7aR,12bS)-4a,9-dihydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |

InChI |

InChI=1S/C19H21NO6/c1-2-25-17(23)20-8-7-18-14-10-3-4-11(21)15(14)26-16(18)12(22)5-6-19(18,24)13(20)9-10/h3-4,13,16,21,24H,2,5-9H2,1H3/t13-,16+,18+,19-/m1/s1 |

InChI Key |

VKKGYMPXUABXFV-SKSLQVBQSA-N |

Isomeric SMILES |

CCOC(=O)N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

Canonical SMILES |

CCOC(=O)N1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Origin of Product |

United States |

Synthetic Methodologies for Noroxymorphone and Its Carbamate Derivatives

Strategies for Incorporating or Cleaving Carbamate (B1207046) Moieties in Noroxymorphone (B159341) Synthesis

The core of this synthetic approach is a two-stage process: the formation of a stable N-carbamate intermediate from the N-methyl morphinan (B1239233) starting material, followed by the selective cleavage of this carbamate group to yield the N-demethylated product, noroxymorphone. The choice of reagents and reaction conditions is crucial for the efficiency of both the incorporation and cleavage steps.

The classical and most widely documented method for the N-demethylation of tertiary amines in the morphinan series is the reaction with electrophilic reagents like cyanogen (B1215507) bromide or, more commonly, chloroformate esters. google.comacs.org This reaction converts the tertiary N-methyl group into an N-carbamate. This intermediate is generally more amenable to cleavage than the original N-methyl bond, allowing for its removal under specific hydrolytic conditions to furnish the secondary amine. chim.it

The reaction of a 14-hydroxy morphinan, such as oxymorphone or its protected derivatives, with a chloroformate ester is a standard procedure for installing the carbamate moiety. acs.org Various chloroformates have been employed, each with distinct reactivity, cost, and conditions required for the subsequent cleavage step. chim.it

N-Demethylation via Carbamate Intermediates: Formation and Hydrolysis

Chloroformate-Mediated N-Demethylation Pathways

α-Chloroethyl Chloroformate Approaches

α-Chloroethyl chloroformate (ACE-Cl) is a widely used reagent for the N-demethylation of various tertiary amines, including 14-hydroxy morphinans. chim.itgoogle.com The process involves reacting a compound such as oxycodone with ACE-Cl, typically in an aprotic solvent like acetonitrile (B52724) or dichloromethane, in the presence of a proton acceptor like sodium carbonate. google.comgoogle.com A key advantage of this method is that the intermediate α-chloroethyl carbamate often does not require isolation or purification before the final cleavage step. nih.govgoogle.com The entire reaction mixture can be processed directly. chim.it Cleavage of the carbamate to yield the secondary amine hydrochloride is achieved by warming the intermediate in methanol (B129727) (methanolysis). nih.govepa.gov Reported yields for the conversion of oxycodone to noroxycodone hydrochloride using this two-step, one-pot process range from 44% to 64%. google.com

Phenyl Chloroformate Methodologies

| Reagent | Key Features | Cleavage Condition | Reported Yield | Reference |

| Vinyl Chloroformate | Expensive reagent | Effortless hydrolysis with dilute HCl | 40-45% (overall from morphine) | chim.itacs.org |

| α-Chloroethyl Chloroformate | Cheaper than VOC-Cl; intermediate often not isolated | Methanolysis (warming in methanol) | 44-64% (from oxycodone) | nih.govchim.itgoogle.com |

| Phenyl Chloroformate | Early methodology | Basic hydrolysis or hydrazinolysis | 43% (normorphine with basic hydrolysis) | chim.it |

Carbamate Formation: The reaction begins with the nucleophilic attack of the tertiary nitrogen atom of the morphinan on the electrophilic carbonyl carbon of the chloroformate. chim.it This addition is followed by the elimination of the chloride ion, which generates a quaternary ammonium (B1175870) species. The displaced chloride ion then attacks the N-methyl group in a bimolecular nucleophilic substitution (SN2) reaction. This step results in the formation of a volatile methyl halide (e.g., methyl chloride) and the neutral N-carbamate intermediate. chim.it

Carbamate Cleavage: The final step is the cleavage of the N-carbamate to release the secondary amine (noroxymorphone). The conditions for this step are highly dependent on the specific carbamate formed.

Acid Hydrolysis: N-vinyloxycarbonyl intermediates are readily cleaved under mild acidic conditions, such as with dilute hydrochloric acid. chim.it

Methanolysis: N-(α-chloroethyl)carbamates undergo facile cleavage when warmed in methanol. nih.gov The reaction produces the desired secondary amine hydrochloride directly, without the need for an external acid source. nih.gov

Basic Hydrolysis/Hydrazinolysis: N-phenoxycarbonyl carbamates are more robust and require harsher conditions for cleavage, such as refluxing with strong bases like potassium hydroxide (B78521) or with hydrazine. chim.it While effective, chemical hydrolysis with strong acids or bases runs the risk of degrading sensitive functionalities on the opioid scaffold. nih.gov

Direct Synthesis of Noroxymorphone Carbamate Derivatives

The synthesis of noroxymorphone frequently proceeds through a carbamate intermediate, which is subsequently hydrolyzed to yield the secondary amine. This classical N-demethylation approach involves reacting the parent N-methyl opioid with an alkyl chloroformate. This reaction forms a stable carbamate at the nitrogen atom, effectively replacing the methyl group. The resulting N-alkoxycarbonyl-nor-derivative can then be cleaved under hydrolytic conditions to afford noroxymorphone.

Another classic method, the von Braun reaction, utilizes cyanogen bromide to generate a cyanamide (B42294) intermediate, which is then hydrolyzed to the desired secondary amine. rug.nl While effective, these traditional methods often require toxic and corrosive reagents, prompting the development of more sustainable alternatives. uq.edu.aurug.nl

For instance, the N-demethylation of codeine can be achieved by forming an N-(ethoxycarbonyl)norcodeinone intermediate, which is then processed through several steps, including oxidation and hydrogenation, to eventually yield noroxymorphone after hydrolysis. nih.gov

Table 1: Key Reagents in Carbamate-Mediated N-Demethylation

| Reagent Class | Specific Reagent Example | Intermediate Formed |

|---|---|---|

| Alkyl Chloroformates | Ethyl Chloroformate | N-Ethoxycarbonyl derivative (Carbamate) |

Synthesis of Noroxymorphone from Diverse Opioid Precursors Relevant to Carbamate Chemistry

Noroxymorphone can be synthesized from several more abundant opioid alkaloids. These multi-step syntheses all converge on the critical N-demethylation step, where carbamate chemistry has historically played a significant role.

Morphine-Derived Synthetic Routes Involving Nitrogen Functionalization

Morphine, a primary alkaloid from the opium poppy, can be converted to noroxymorphone through a multi-step process. google.com One patented synthetic pathway involves six main stages:

Protection: The hydroxyl groups of morphine are protected.

N-Demethylation: The N-methyl group is removed, often via a carbamate intermediate using reagents like chloroformates.

Oxidation: The C-6 hydroxyl group is oxidized to a ketone.

Hydroxylation: A hydroxyl group is introduced at the C-14 position.

Hydrogenation: The C-7 to C-8 double bond is reduced.

Deprotection: The protecting groups are removed to yield noroxymorphone. google.comgoogle.com

This pathway highlights the central role of nitrogen functionalization and de-alkylation in transforming the basic morphine scaffold into the versatile noroxymorphone intermediate. google.com

Thebaine and Oripavine Transformations to Noroxymorphone

Thebaine and oripavine are pivotal starting materials for the commercial production of many semi-synthetic opioids. chemrxiv.orgcdnsciencepub.com The synthesis of noroxymorphone from these precursors first involves their conversion to oxycodone (from thebaine) or oxymorphone (from oripavine). chemrxiv.orgrug.nl This initial transformation typically includes C-14 hydroxylation and catalytic hydrogenation. chemrxiv.org

Once oxycodone or oxymorphone is obtained, the final step is N-demethylation to produce noroxymorphone. Thebaine is often preferred due to its higher natural abundance, but its use necessitates an additional O-demethylation step to convert the C-3 methoxy (B1213986) group into a hydroxyl group, a reaction typically carried out with corrosive reagents like boron tribromide (BBr₃). chemrxiv.org Oripavine already possesses the C-3 hydroxyl group, simplifying the process. chemrxiv.org Research has also explored protecting the diene system of thebaine with an iron tricarbonyl complex, allowing for successive N- and O-demethylation before decomplexation to furnish noroxymorphone. researchgate.net

Oxymorphone Derivatization Pathways to Noroxymorphone

The most direct route to noroxymorphone is the N-demethylation of oxymorphone. cdnsciencepub.com This transformation can be accomplished through various methods that modify the N-methyl group.

Palladium-catalyzed N-demethylation has emerged as a prominent method. In one approach, oxymorphone is first peracylated (e.g., with acetic anhydride (B1165640) or cyclopropylcarboxylic anhydride) to protect the hydroxyl groups. acs.orgchim.it The resulting diacetate derivative is then subjected to palladium-catalyzed aerobic oxidation, which removes the N-methyl group. acs.orgresearchgate.net A notable discovery in this area is that during the demethylation/acylation process, the acyl group at the C-14 position can migrate to the N-17 site, forming an N-acyl derivative that can be subsequently hydrolyzed. cdnsciencepub.comchim.it

More recently, an iron(II) chloride-catalyzed N-demethylation process has been developed as an alternative to palladium-based systems. clockss.org This method also involves a 3,14-diacetate oxymorphone intermediate and uses t-butyl hydroperoxide as an oxidant, achieving the desired N-demethylation with a concomitant acyl migration from C-14 to N-17. clockss.org

Advanced and Sustainable Synthetic Approaches in Noroxymorphone and Carbamate Chemistry

In response to the hazardous reagents used in traditional N-demethylation, significant research has focused on developing greener, safer, and more efficient synthetic methodologies.

Electrochemical N-Demethylation Processes and Efficiency Assessment

Electrochemical N-demethylation represents a significant advancement in sustainable opioid synthesis. acs.orgvapourtec.com This method avoids the use of toxic and corrosive reagents like alkyl chloroformates and cyanogen bromide. uq.edu.auchemrxiv.org The process is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the C-14 hydroxyl group of a precursor like oxycodone. acs.orguq.edu.au This reaction generates an iminium cation which is rapidly trapped by the hydroxyl group, forming a stable oxazolidine (B1195125) intermediate. acs.orgchemrxiv.org This intermediate is then hydrolyzed with an acid, such as hydrobromic acid (HBr), to yield the N-demethylated product. acs.orgchemrxiv.org

A key advantage of this electrochemical approach is its scalability. The process has been successfully transferred from batch reactors to continuous-flow electrolysis cells, which dramatically improves reaction throughput and space-time yield by over 300-fold compared to batch processing. acs.orguq.edu.auvapourtec.com The efficiency of this method is high, with reports of achieving the oxazolidine intermediate in 93% yield. acs.org Furthermore, combining the electrochemical step with HBr hydrolysis allows for simultaneous N- and O-demethylation of oxycodone in a one-pot procedure, providing a direct route to noroxymorphone while circumventing the need for BBr₃. acs.orgchemrxiv.org

Another electrochemical approach utilizes a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediator to facilitate the N-demethylation of various opiates, including oxycodone, at room temperature in an aqueous solvent. rug.nlresearchgate.netumcgresearch.org This method also proceeds through an iminium intermediate and produces the desired nor-opiates in good isolated yields. rug.nlumcgresearch.org

Table 2: Comparison of N-Demethylation Methods for Oxycodone/Oxymorphone

| Method | Key Reagents | Intermediate | Key Advantages | Reported Yield |

|---|---|---|---|---|

| Classical | Alkyl Chloroformates, H₂O | Carbamate | Well-established | Good |

| Palladium-Catalyzed | Pd(OAc)₂, O₂ | N-Acyl derivative | High efficiency | Excellent |

| Electrochemical (Direct) | Electric current, HBr | Oxazolidine | Green, scalable, avoids toxic reagents, can combine N- and O-demethylation | ~93% (for oxazolidine) |

| Electrochemical (Mediated) | TEMPO, Electric current | Iminium | Mild conditions, aqueous solvent | Up to 83% |

Palladium-Catalyzed Aerobic N-Demethylation in Flow Systems

A significant advancement in the synthesis of noroxymorphone is the development of palladium-catalyzed aerobic N-demethylation. acs.orgresearchgate.net This method utilizes molecular oxygen as the terminal oxidant, presenting a more sustainable alternative to stoichiometric, hazardous oxidizing agents. The process typically employs a palladium(II) acetate (B1210297) catalyst which, upon heating in a solvent like N,N-dimethylacetamide (DMA), forms colloidal palladium(0) nanoparticles. acs.orgresearchgate.net These nanoparticles are the active catalytic species for the aerobic N-demethylation of protected oxymorphone derivatives. acs.orgresearchgate.net

The reaction proceeds through the oxidation of the N-methyl group to form an intermediate that, in the case of 14-hydroxy opioids, can result in the formation of a stable 1,3-oxazolidine structure. vapourtec.comacs.org This oxazolidine can then be readily hydrolyzed in a subsequent step to yield the desired secondary amine, noroxymorphone. acs.orgrug.nl

The implementation of this chemistry in continuous flow reactors has been particularly effective for addressing the challenges associated with gas-liquid reactions, such as those involving pure oxygen. vapourtec.comacs.org Flow systems enhance mass transfer between the gas (oxygen) and liquid phases, improve heat dissipation, and allow for safe operation at elevated temperatures and pressures. acs.orgusp.br Researchers have successfully scaled this process from the laboratory to the kilogram scale, demonstrating its industrial viability. For instance, the demethylation of 14-hydroxymorphinone 3,14-diacetate using pure oxygen in a continuous flow reactor achieved excellent selectivity with residence times of only 10–20 minutes. acs.orgresearchgate.net This entire reaction sequence consumes only oxygen, hydrogen (for a subsequent hydrogenation step), and water, making it an atom-economical process. acs.orgresearchgate.net

| Parameter | Condition |

|---|---|

| Catalyst | Palladium(II) acetate (forms Pd(0) nanoparticles in situ) |

| Catalyst Loading | 2.5–5 mol % |

| Oxidant | Pure Oxygen (O₂) |

| Solvent | N,N-dimethylacetamide (DMA) |

| Temperature | 120–140 °C |

| Residence Time | 10–20 minutes |

| Intermediate | 1,3-Oxazolidine |

| Scale | Demonstrated up to kg scale |

Organophotocatalytic N-Demethylation Innovations

An even milder and more sustainable approach to N-demethylation involves the use of organophotocatalysis. d-nb.inforesearchgate.netnih.gov This innovative method eliminates the need for precious metal catalysts and high temperatures, instead utilizing visible light as a green energy source. researchgate.net A notable example is the N-demethylation of oxycodone using rose bengal, an inexpensive and readily available organic dye, as the photocatalyst. d-nb.infonih.gov

In this process, visible light irradiates the reaction mixture containing the opioid substrate, the organophotocatalyst, and molecular oxygen, which again serves as the terminal oxidant. d-nb.inforesearchgate.net The photocatalyst, upon light absorption, initiates a process that generates a reactive iminium intermediate from the N-methyl group. d-nb.infoacs.org This intermediate is then trapped, often intramolecularly by the 14-hydroxyl group, to form an oxazolidine, similar to the palladium-catalyzed route. rug.nld-nb.info A simple workup, typically involving acid-mediated hydrolysis, then yields the nor-derivative hydrochloride salt in high purity and yield. d-nb.infonih.gov

This organophotocatalytic method has been successfully optimized for continuous flow conditions. d-nb.infonih.gov Using a commercial flow photoreactor with LED irradiation, researchers achieved high conversion and yield with a residence time of just a few minutes. d-nb.info The flow setup offers precise control over irradiation time and temperature, and the catalyst loading could be reduced to as low as 1 mol% without compromising efficiency. d-nb.info This method represents a significant step towards a more economical and environmentally benign synthesis of key opioid intermediates. researchgate.net

| Parameter | Condition |

|---|---|

| Photocatalyst | Rose Bengal (RB) |

| Catalyst Loading | 1 mol % |

| Energy Source | Visible Light (LEDs) |

| Oxidant | Molecular Oxygen (O₂) |

| Solvent System | MeOH/MeCN/nBuOAc (1:1:1 vol.) |

| Substrate Concentration | 0.1 M |

| Residence Time (tR) | 3.5 minutes |

| Conversion | 96% |

Continuous Flow Reactor Applications in Opioid Synthesis

The application of continuous flow reactors has become a cornerstone of modernizing the synthesis of opioids and other active pharmaceutical ingredients (APIs). nih.govusp.br Both the palladium-catalyzed and organophotocatalytic N-demethylation methods described above have been significantly enhanced by their transition from batch to continuous flow processing. acs.orgacs.orgd-nb.info

Continuous flow systems offer several key advantages crucial for opioid synthesis:

Enhanced Safety: Flow reactors handle hazardous reagents and reactive intermediates in small, confined volumes, minimizing the risks associated with exothermic reactions or the use of pure oxygen. vapourtec.comnih.gov This is a stark contrast to large-scale batch reactors where thermal runaway and mixing issues are significant concerns. usp.br

Improved Control and Efficiency: The superior heat and mass transfer in microreactors or tube reactors allows for precise control over reaction parameters like temperature, pressure, and residence time. nih.govrsc.org This leads to higher selectivity, better yields, and more consistent product quality. acs.orgd-nb.info

Scalability: Scaling up a flow process involves running the system for a longer duration or "numbering-up" by using multiple reactors in parallel, rather than redesigning larger and more complex batch vessels. acs.org This facilitates a more seamless transition from laboratory development to industrial production.

These attributes make continuous flow technology a powerful tool for developing safer, greener, and more efficient manufacturing processes for noroxymorphone and its derivatives, aligning with the broader industry trend towards sustainable pharmaceutical production. acs.orguq.edu.au

Analytical Methodologies for Noroxymorphone Carbamate

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular structure identification. For a compound like Noroxymorphone (B159341) Carbamate (B1207046), a multi-technique approach is imperative to confirm its intricate architecture, which features a morphinan (B1239233) skeleton and a carbamate functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbamate Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For carbamate derivatives, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the carbon-hydrogen framework.

In the case of Noroxymorphone Carbamate, specific proton signals corresponding to the aromatic, olefinic, and aliphatic regions of the morphinan structure are expected. The presence of the carbamate group introduces characteristic signals for the NH proton and any alkyl groups attached to the carbamate nitrogen or oxygen. The chemical shifts of protons adjacent to the carbamate moiety are influenced by its electron-withdrawing nature. A Certificate of Analysis for Noroxymorphone Carbamate confirms that both proton and carbon NMR spectra are consistent with its proposed structure, although specific chemical shift data is not publicly detailed noramco.com. The syn/anti rotamer ratios of carbamates can also be determined by ¹H and ¹³C NMR spectroscopy, with the carbamate NH signal often being the most diagnostic peak nd.edu. Studies on other carbamates show that the formation of N-carbamate intermediates can be detected by the appearance of novel signals in ¹H NMR spectra nih.gov.

Table 1: Expected ¹H NMR Spectral Data for Noroxymorphone Carbamate Functional Groups

| Functional Group | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.5 - 8.0 |

| Olefinic Protons | 4.5 - 6.5 |

| Aliphatic Protons (Morphinan Skeleton) | 1.0 - 4.0 |

Table 2: Expected ¹³C NMR Spectral Data for Noroxymorphone Carbamate Functional Groups

| Functional Group | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) of Carbamate | 150 - 170 |

| Aromatic Carbons | 110 - 160 |

| Olefinic Carbons | 100 - 150 |

High-Resolution Mass Spectrometry (HRMS) and Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula with a high degree of confidence. A Certificate of Analysis for Noroxymorphone Carbamate indicates that its mass spectrum is consistent with the expected structure noramco.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Noroxymorphone Carbamate would be expected to show characteristic absorption bands for the hydroxyl, amine, carbonyl, and aromatic functionalities. A Certificate of Analysis confirms that the infrared spectrum of Noroxymorphone Carbamate is consistent with its structure noramco.com.

The carbamate group is of particular interest and exhibits distinct IR absorption bands. The N-H stretching vibration typically appears in the range of 3300-3500 cm⁻¹. The C=O (carbonyl) stretching vibration of the carbamate is a strong band usually found between 1680 and 1730 cm⁻¹ rsc.org. The C-N stretching and N-H bending vibrations also provide confirmatory evidence for the presence of the carbamate moiety rsc.org. Studies on carbamoylated lipoproteins have shown that carbamoylation results in a small increase of the amide I band (1714-1589 cm⁻¹) in the IR spectrum nih.gov.

Table 3: Characteristic IR Absorption Bands for Noroxymorphone Carbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Carbamate) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carbamate) | Stretching | 1680 - 1730 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C-N (Carbamate) | Stretching | 1250 - 1350 |

Chromatographic Separation and Purity Profiling

Chromatographic techniques are indispensable for separating Noroxymorphone Carbamate from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds and for detecting and quantifying impurities. For Noroxymorphone Carbamate, reversed-phase HPLC with a C18 column is a common approach nih.gov. A mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to achieve separation nih.govnih.gov.

Detection is often performed using a UV detector, as the aromatic ring in the morphinan structure provides a chromophore. More advanced HPLC systems may be coupled with a mass spectrometer (LC-MS) for enhanced specificity and sensitivity in impurity identification nih.govnih.govnih.gov. The development of HPLC-HRMS methods allows for the simultaneous identification of the main ingredient and screening for adulterants and impurities fda.gov. The validation of an HPLC method for a related compound, noroxycodone, demonstrated a calibration range of 0.2–250 ng/mL in plasma and 10–5000 ng/mL in urine, with good accuracy and precision researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) in Carbamate Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. While some carbamates can be analyzed directly by GC-MS, others may require derivatization to improve their volatility and thermal stability nih.gov.

For Noroxymorphone Carbamate, derivatization of the polar hydroxyl and amine groups might be necessary to achieve good chromatographic peak shape and prevent thermal degradation in the GC inlet. The mass spectrometer provides definitive identification of the parent compound and any impurities based on their mass spectra and fragmentation patterns. GC-MS is considered a "gold-standard" for drug analysis because it provides accurate results through the combination of retention time and mass spectral data okstate.edu. While specific GC-MS methods for Noroxymorphone Carbamate are not detailed in the available literature, the general principles of GC-MS analysis for opioids and other drugs of abuse are well-established and applicable nih.govnist.govumich.edu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the trace analysis of carbamate compounds, including Noroxymorphone Carbamate. This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting minute quantities of substances in complex matrices. nih.govresearchgate.netshimadzu.com

The LC-MS/MS system operates by first separating the analyte of interest from other components in a sample using a liquid chromatography column. The separated analyte then enters the mass spectrometer, where it is ionized. For carbamates, electrospray ionization (ESI) in positive mode is commonly employed. researchgate.netnih.gov The ionized molecules are then directed into the first quadrupole (Q1) of the tandem mass spectrometer, which selects for the specific mass-to-charge ratio (m/z) of the precursor ion of Noroxymorphone Carbamate.

This selected ion is then fragmented in the second quadrupole (Q2), a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the third quadrupole (Q3). This process of selecting a precursor ion and then monitoring specific product ions is termed Multiple Reaction Monitoring (MRM). nih.govsciex.com MRM provides a high degree of specificity and sensitivity, significantly reducing background noise and allowing for the accurate quantification of trace levels of the target compound. nih.govsciex.com The selection of specific precursor and product ion pairs is crucial for the accurate identification and quantification of the analyte. nih.gov

Modern LC-MS/MS instruments, such as triple quadrupole or QTRAP systems, offer enhanced capabilities like ultra-fast scanning and polarity switching, further improving the efficiency and reliability of the analysis. shimadzu.comsciex.com The development of heated ESI probes can also enhance ionization efficiency, leading to greater sensitivity. shimadzu.com For complex samples, advanced sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed to extract and clean up the sample prior to LC-MS/MS analysis. nih.gov The combination of these technologies allows for the detection and quantification of carbamates at levels as low as micrograms per kilogram (µg/kg). nih.govresearchgate.net

Table 1: Key Parameters in LC-MS/MS Analysis of Carbamates

| Parameter | Description | Typical Application |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Common for carbamate analysis researchgate.netnih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and specificity for quantification nih.govsciex.com |

| Precursor Ion (Q1) | The mass-to-charge ratio of the intact ionized analyte. | Specific to Noroxymorphone Carbamate. |

| Product Ion(s) (Q3) | The mass-to-charge ratios of fragments after collision-induced dissociation. | Specific fragments of Noroxymorphone Carbamate used for confirmation and quantification. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized for each specific precursor-product ion transition. |

| Dwell Time | The time spent monitoring a specific MRM transition. | Balanced to ensure sufficient data points across a chromatographic peak. sciex.com |

Method Validation Protocols for Noroxymorphone Carbamate Reference Standards

The validation of analytical methods for Noroxymorphone Carbamate reference standards is a critical process to ensure the reliability and accuracy of analytical data. unodc.orgdemarcheiso17025.com A comprehensive validation protocol assesses various performance characteristics of the method to demonstrate its fitness for the intended purpose. aafs.orgiupac.org These protocols are typically guided by international standards such as those from the International Council for Harmonisation (ICH). demarcheiso17025.com

A standard validation protocol for a quantitative method for a Noroxymorphone Carbamate reference standard would include the following key parameters:

Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.orgedqm.eu

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. demarcheiso17025.com A high correlation coefficient (r²) is expected. actapol.net

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. demarcheiso17025.com It is often assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. edqm.eu

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. unodc.org It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. demarcheiso17025.com

Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. unodc.org

Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.comactapol.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. demarcheiso17025.com

Table 2: Typical Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of interferences. | No significant interference at the retention time of the analyte. edqm.eu |

| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.99 actapol.net |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | Typically 80-120% |

| Precision (RSD/CV%) | Agreement between replicate measurements. | Typically ≤ 15% actapol.net |

| Limit of Quantitation | Lowest concentration quantifiable with accuracy and precision. | Signal-to-noise ratio ≥ 10 researchgate.net |

Impurity Control Strategies in Noroxymorphone Synthesis and Carbamate Purification

Effective impurity control is a critical aspect of the synthesis of noroxymorphone and the subsequent purification of its carbamate derivative. The presence of impurities can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). google.com A robust impurity control strategy involves understanding the formation of key impurities and implementing effective methods for their detection and removal.

A significant class of impurities encountered in the synthesis of noroxymorphone are α,β-unsaturated ketones (ABUKs), such as 7,8-didehydronoroxymorphone. google.comgoogleapis.com These impurities are of particular concern due to their potential for genotoxicity. google.comgoogleapis.com The formation of ABUKs can occur during the synthesis process and they can be carried through to subsequent steps if not adequately controlled. google.com

Another related impurity is the 8-hydroxy-noroxymorphone (8-OHN) impurity. google.comgoogleapis.com There is an equilibrium between the ABUK impurity and the 8-hydroxy compound in the presence of water. google.comgoogleapis.com This means that the 8-OHN impurity can convert to the ABUK impurity during workup or even upon storage, making the control of both impurities essential. google.comgoogleapis.com

Detection: Highly sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), are employed for the detection and quantification of ABUK and 8-OHN impurities. google.com These methods must be capable of detecting these impurities at very low levels, often in the parts per million (ppm) range, to meet stringent regulatory requirements. google.comgoogle.com

Mitigation Strategies: Several strategies are employed to mitigate the levels of ABUK and 8-OHN impurities:

Hydrogenation: One common approach is the catalytic hydrogenation of the mixture containing noroxymorphone and the ABUK impurity. google.comgoogle.com This process reduces the α,β-unsaturated bond, converting the ABUK to the desired saturated noroxymorphone. google.com Process conditions, such as the choice of catalyst, solvent, temperature, and pressure, are carefully optimized to maximize the reduction of the ABUK while minimizing the formation of other byproducts. google.com The use of sulfuric acid and elevated temperatures during hydrogenation has been shown to be effective in reducing both ABUK and 8-OHN impurities in a single step. google.comgoogleapis.com

Process Parameter Optimization: Careful control of reaction conditions throughout the synthesis can help to minimize the initial formation of these impurities.

The goal of these mitigation strategies is to reduce the level of ABUK impurities to below acceptable limits, which are often in the low ppm range for pharmaceutical compositions. google.com

Table 3: Key Impurities in Noroxymorphone Synthesis

| Impurity Name | Abbreviation | Concern | Control Strategy |

|---|---|---|---|

| 7,8-didehydronoroxymorphone | ABUK | Potential genotoxicity google.comgoogleapis.com | Catalytic Hydrogenation google.comgoogle.com |

Purification of noroxymorphone and its derivatives, including the carbamate, can be challenging due to the presence of colored and other difficult-to-remove impurities generated during the synthesis process. google.com A highly effective method for purifying compounds containing a ketone functional group, such as noroxymorphone, is through the formation of a bisulfite adduct. google.compharmaceutical-technology.com

This purification technique relies on the reversible reaction between the ketone group of noroxymorphone and a bisulfite salt, such as sodium bisulfite or sodium metabisulfite, to form a solid bisulfite adduct. google.comrochester.edunih.gov This adduct is often insoluble in the reaction mixture, allowing for its isolation by filtration, while many of the impurities remain dissolved in the aqueous phase. google.com

The process generally involves the following steps:

Adduct Formation: The crude noroxymorphone is mixed with an aqueous solution containing a source of sulfurous acid, such as a bisulfite salt, often in the presence of an organic co-solvent like tetrahydrofuran (B95107) (THF). google.com The mixture may be heated to facilitate the reaction. google.com

Isolation of the Adduct: The formed noroxymorphone bisulfite adduct, which precipitates out of the solution, is then isolated by filtration. google.com The isolated solid is typically washed to remove any remaining soluble impurities. google.com

Regeneration of the Purified Compound: The purified noroxymorphone is then regenerated from the isolated bisulfite adduct. google.compharmaceutical-technology.com This is typically achieved by treating the adduct with a mild base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, which reverses the reaction and liberates the free noroxymorphone base. google.comrochester.edu The regenerated, purified noroxymorphone can then be isolated, for instance, by filtration. pharmaceutical-technology.com

This purification method has been shown to be highly effective for removing colored impurities and can be applied on a large scale to produce high-purity noroxymorphone with an improved colorimetric profile. google.compharmaceutical-technology.com The purified noroxymorphone can then be used in subsequent synthetic steps, such as the formation of the carbamate derivative.

Metabolic Formation and Biotransformation Pathways of Noroxymorphone

Cytochrome P450-Mediated Metabolic Pathways Leading to Noroxymorphone (B159341)

The formation of noroxymorphone involves two principal metabolic reactions: O-demethylation and N-demethylation, catalyzed by specific CYP isoenzymes.

The conversion of noroxycodone to noroxymorphone is facilitated by the CYP2D6 enzyme through an O-demethylation reaction. hug.chnih.govclinpgx.org Noroxycodone itself is a major metabolite of oxycodone, formed via N-demethylation catalyzed by CYP3A4. nih.govclinpgx.org Subsequently, CYP2D6 acts on noroxycodone to remove a methyl group, yielding noroxymorphone. hug.chnih.govclinpgx.org The efficiency of this pathway can be influenced by genetic variations in the CYP2D6 enzyme, leading to differences in metabolite concentrations among individuals. nih.gov

Noroxymorphone is also formed through the N-demethylation of oxymorphone. This reaction is primarily catalyzed by CYP3A4, with a minor contribution from CYP2D6. clinpgx.orgoup.com Oxymorphone is an active metabolite of oxycodone, produced via O-demethylation by CYP2D6. nih.govclinpgx.orgnih.gov The subsequent removal of the N-methyl group from oxymorphone results in the formation of noroxymorphone. clinpgx.orgoup.com

The following table summarizes the key enzymatic reactions leading to the formation of noroxymorphone:

| Precursor Metabolite | Reaction | Primary Enzyme | Resulting Metabolite |

| Noroxycodone | O-demethylation | CYP2D6 | Noroxymorphone |

| Oxymorphone | N-demethylation | CYP3A4, CYP2D6 | Noroxymorphone |

Position of Noroxymorphone as a Secondary Metabolite in Opioid Biotransformation Cascades

Noroxymorphone is considered a secondary metabolite in the biotransformation of oxycodone. clinpgx.org The primary metabolic pathways of oxycodone involve its conversion to noroxycodone (via CYP3A4) and oxymorphone (via CYP2D6). clinpgx.orgnih.gov Both of these primary metabolites can then be further metabolized to noroxymorphone, placing it downstream in the metabolic cascade. clinpgx.org This positions noroxymorphone as a product of sequential metabolic steps, reflecting the complex biotransformation processes that opioids undergo in the body.

The metabolic cascade can be visualized as follows:

Noroxymorphone Carbamate in Pharmaceutical Synthesis and Research Applications

Role as a Reference Standard for Active Pharmaceutical Ingredient (API) Synthesis and Quality Control

Noroxymorphone (B159341) carbamate (B1207046) serves as a crucial analytical reference standard in the pharmaceutical industry. noramco.comnoramco.com High-quality, well-characterized reference standards are essential for ensuring the identity, strength, and quality of active pharmaceutical ingredients (APIs). noramco.com Regulatory bodies, including the United States Food and Drug Administration, mandate the use of such standards for routine analysis, method validation, and development, as well as for stability studies and other product development activities. noramco.com

Application in Analytical Method Development and Validation

In the development and validation of analytical methods, noroxymorphone carbamate is used to confirm the accuracy and reliability of testing procedures for related APIs. noramco.comnanopharm.co.uk The process of analytical method validation ensures that the chosen method is suitable for its intended purpose, which includes the quantification of the API and the detection of impurities. nih.govresearchgate.net

Key parameters evaluated during method validation using a reference standard like noroxymorphone carbamate include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, or excipients.

Linearity: The demonstration that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. nih.gov

By using a highly purified and characterized noroxymorphone carbamate reference standard, pharmaceutical scientists can develop robust analytical methods that meet the stringent requirements of regulatory agencies. noramco.comnanopharm.co.uk

Noroxymorphone as a Key Intermediate for Diverse Opioid Derivatives

Noroxymorphone is a pivotal intermediate in the semi-synthesis of a range of important opioid antagonists. acs.orgchemrxiv.orguq.edu.auvapourtec.com It is typically produced from naturally occurring poppy extract alkaloids like thebaine or oripavine. acs.orgchemrxiv.orguq.edu.auvapourtec.com The manufacturing process often involves the N-demethylation of precursors such as oxycodone or oxymorphone. acs.orgresearchgate.net The secondary amine group in noroxymorphone is then available for alkylation to produce various derivatives. cdnsciencepub.com

Precursor in Naloxone (B1662785) Synthesis

Noroxymorphone is a direct precursor in the synthesis of naloxone. acs.orgchemrxiv.orgcdnsciencepub.com The synthesis involves the N-alkylation of noroxymorphone with an allyl group. cdnsciencepub.com This is typically achieved by reacting noroxymorphone with allyl bromide. cdnsciencepub.com Naloxone is a potent opioid antagonist widely used to counter the effects of opioid overdose. mdpi.com The development of efficient synthetic routes from noroxymorphone to naloxone has been a significant area of research, focusing on improving yield and reducing the use of hazardous reagents. chemrxiv.orgcdnsciencepub.com

Intermediate in Naltrexone (B1662487) Synthesis

Similar to naloxone, naltrexone is also synthesized from the key intermediate noroxymorphone. acs.orgchemrxiv.orgcdnsciencepub.com The process involves the N-alkylation of noroxymorphone, in this case with a cyclopropylmethyl group. cdnsciencepub.commdpi.com Naltrexone is another opioid antagonist used in the management of opioid and alcohol dependence. mdpi.com The efficiency of converting noroxymorphone to naltrexone is crucial for the large-scale manufacturing of this important medication. cdnsciencepub.com

| Target Compound | Starting Intermediate | Key Reagent for N-Alkylation |

| Naloxone | Noroxymorphone | Allyl Bromide |

| Naltrexone | Noroxymorphone | Cyclopropylmethyl Bromide |

Preparation of N-Substituted Morphinans for Structure-Activity Studies

The nitrogen atom at position 17 of the morphinan (B1239233) skeleton is a critical site for modification to alter the pharmacological properties of opioids. mdpi.comnih.gov Noroxymorphone, with its available secondary amine, serves as an excellent starting point for creating a variety of N-substituted derivatives for structure-activity relationship (SAR) studies. nih.gov

By introducing different substituents at the nitrogen position, researchers can modulate a compound's activity from a potent agonist to a partial agonist or a pure antagonist. mdpi.comnih.gov For example, while the N-methyl group (as in oxymorphone) confers potent agonist activity, replacing it with an N-allyl group (to make naloxone) or an N-cyclopropylmethyl group (to make naltrexone) results in potent antagonists. mdpi.comnih.gov

Industrial Scale Synthetic Processes of Noroxymorphone

The industrial production of noroxymorphone often involves multi-step syntheses starting from naturally occurring opiates like morphine or thebaine. Within these processes, the formation of a carbamate at the nitrogen atom of the morphinan skeleton is a key strategy for N-demethylation, a critical transformation in converting the starting alkaloids into the desired nor-compound.

One prominent industrial approach involves the reaction of a morphine derivative with an alkyl or aryl chloroformate, such as ethyl chloroformate, to form a carbamate intermediate. This carbamate is then subjected to hydrolysis to yield noroxymorphone. This method is advantageous for its efficiency and applicability to large-scale production.

A patented process details a method for preparing noroxymorphone from morphine, which includes the formation of a diethoxycarbonyl derivative. In this process, morphine is reacted with ethyl chloroformate to yield 3-O,N-(diethoxycarbonyl)normorphine. This intermediate is then oxidized and subsequently hydrolyzed to produce noroxymorphone. This multi-step sequence is designed to be robust and suitable for industrial application.

Another industrially relevant synthesis of noroxymorphone starts from thebaine or oripavine. These are converted to oxycodone or oxymorphone, which then undergo N-demethylation. The classical von Braun reaction, utilizing cyanogen (B1215507) bromide, and modifications using chloroformates, lead to the formation of carbamate intermediates. researchgate.net Although effective, these methods often require harsh reagents and conditions.

More recent advancements in the industrial synthesis of noroxymorphone focus on developing greener and more sustainable methods. acs.orgvapourtec.com An electrochemical approach for the N-demethylation of oxycodone has been developed, which proceeds through an oxazolidine (B1195125) intermediate. acs.orgvapourtec.comchemrxiv.org While this specific method does not form a traditional carbamate, it represents a move away from the use of toxic reagents like chloroformates that are characteristic of older industrial processes involving carbamate intermediates. acs.orgvapourtec.com

The following table summarizes key aspects of an industrial-scale synthetic process for noroxymorphone that involves a carbamate intermediate, based on a patented method.

| Step | Reactants | Reagents | Key Intermediate | Conditions | Yield |

| 1 | Diacetyloxymorphone | Ethyl chloroformate, Potassium carbonate | Diacetyloxymorphone carbamate | Acetonitrile (B52724), 65-68 °C, 24-28 hours | 91% |

| 2 | Diacetyloxymorphone carbamate | Sulfuric acid | Noroxymorphone sulfate | Reflux | Not specified |

| 3 | Noroxymorphone sulfate | Aqueous ammonia | Noroxymorphone | pH 9 | Not specified |

This table illustrates a specific pathway where a carbamate intermediate is formed and subsequently converted to the final product. The conditions and yield highlight the practical considerations for industrial-scale production.

Further research has focused on optimizing these processes. For instance, palladium-catalyzed aerobic N-demethylation strategies have been explored for the synthesis of noroxymorphone in continuous flow mode, which is highly amenable to industrial production. researchgate.net These methods also involve the formation of intermediates that are subsequently hydrolyzed to noroxymorphone.

Future Perspectives in Noroxymorphone Carbamate Research

Innovations in Synthetic Routes for Noroxymorphone (B159341) Carbamate (B1207046) and Related Compounds

The synthesis of noroxymorphone carbamate hinges on the efficient production of its precursor, noroxymorphone. Traditional N-demethylation processes for converting compounds like oxycodone or oxymorphone into their "nor" derivatives often rely on harsh and toxic reagents such as cyanogen (B1215507) bromide (the von Braun reaction) or chloroformates. researchgate.netcdnsciencepub.comrug.nl These methods pose significant safety and environmental challenges, limiting their applicability on an industrial scale. researchgate.netvapourtec.com

Future research is focused on developing milder, more selective, and scalable synthetic routes. Key areas of innovation include:

Palladium-Catalyzed N-Demethylation: Palladium-catalyzed aerobic N-demethylation strategies have emerged as a promising alternative. These methods can be integrated into continuous flow systems, offering improved safety and efficiency for industrial-scale production of noroxymorphone. researchgate.netrug.nl

Electrochemical Methods: A particularly green and innovative approach involves the anodic oxidation of the tertiary amine in oxycodone. vapourtec.comacs.orgchemrxiv.org This electrochemical N-demethylation proceeds through an oxazolidine (B1195125) intermediate which can be hydrolyzed to yield the desired nor-opioid. cdnsciencepub.comacs.org This method avoids the use of toxic reagents and has been successfully transferred to scalable flow electrolysis cells, dramatically increasing the space-time yield compared to batch processes. vapourtec.comacs.orguq.edu.au

Photocatalysis: Organophotocatalytic procedures represent another green chemistry approach. Using an organic dye like rose bengal and molecular oxygen as the terminal oxidant, this method accomplishes the N-demethylation of oxycodone under visible-light irradiation in a continuous flow setup, producing noroxycodone in high yield and purity. researchgate.netresearchgate.net

Direct Carbamate Synthesis: Once noroxymorphone is obtained, the carbamate moiety can be introduced. Research into direct carbamoylation methods that avoid sensitive reactants is ongoing. One-pot procedures for synthesizing O-aryl carbamates, for example, involve the in-situ formation of N-substituted carbamoyl (B1232498) chlorides which then react with the phenolic hydroxyl group of noroxymorphone. organic-chemistry.org Tin-catalyzed transcarbamoylation using economical donors like methyl carbamate also presents a viable and efficient route. organic-chemistry.org

These innovative routes aim to create more direct, atom-economical, and environmentally benign pathways to noroxymorphone and its carbamate derivatives, facilitating broader research and development. chinesechemsoc.orgrsc.org

Advancements in Analytical Characterization and Quantification Techniques

As novel noroxymorphone carbamate analogues are synthesized, robust analytical methods are essential for their characterization, purity assessment, and quantification in various matrices. The complexity of biological samples and the need for high sensitivity in metabolic studies drive the continuous advancement of analytical technologies. rti.orgijfcm.org

Future developments in this area will likely focus on hyphenated chromatographic and spectrometric techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This remains the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. nih.govdntb.gov.ua For noroxymorphone carbamates, LC-MS/MS methods can be developed to provide rapid, precise, and accurate quantification in plasma, urine, and tissue samples. nih.govnih.gov The use of triple-quadrupole or QTRAP systems allows for specific detection via multiple reaction monitoring (MRM). nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers are invaluable for the structural elucidation of new compounds and the identification of unknown metabolites. rti.orgojp.gov Non-targeted screening using HRMS can help characterize the metabolic fate of noroxymorphone carbamates. ojp.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While often requiring derivatization for polar molecules like opioids, GC-MS remains a powerful tool, particularly for identifying specific chemical signatures after reactions, such as with chloroformates, to confirm the structure of synthetic opioids and their precursors. nih.govdntb.gov.ua

The table below summarizes the key analytical techniques and their prospective applications in noroxymorphone carbamate research.

| Analytical Technique | Application in Noroxymorphone Carbamate Research | Advantages |

| HPLC-DAD/UV | Routine quality control, purity assessment of synthetic products, and quantification in pharmaceutical formulations. researchgate.netmdpi.com | Cost-effective, robust, widely available. |

| LC-MS/MS | Gold standard for quantification in biological matrices (e.g., plasma, urine), pharmacokinetic studies, and residue analysis. nih.govresearchgate.net | High sensitivity, high selectivity, suitable for complex matrices. |

| HRMS (e.g., LC-QTOF) | Structural identification of novel carbamate analogues, metabolite profiling, and non-targeted screening. rti.orgojp.gov | Accurate mass measurement, enables elemental composition determination. |

| GC-MS | Confirmatory analysis, analysis of volatile derivatives, and identification of impurities from synthesis. nih.govresearchgate.net | High chromatographic resolution, extensive spectral libraries. |

| NMR Spectroscopy | Unambiguous structural elucidation of the final compound and key synthetic intermediates. | Provides detailed structural information, including stereochemistry. |

These advanced methods will be crucial for ensuring the quality of synthesized compounds and for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Deeper Elucidation of Structure-Activity Relationships Through Computational and Experimental Approaches

A primary motivation for synthesizing noroxymorphone carbamate derivatives is to explore new structure-activity relationships (SARs) at opioid receptors. The carbamate group, acting as a potential hydrogen bond donor and acceptor, can significantly alter how a molecule interacts with its biological target. nih.govnih.gov It can serve as a bioisostere for other functional groups or modify the compound's physicochemical properties, such as lipophilicity and metabolic stability. nih.gov

Future research will integrate computational and experimental approaches to systematically probe these relationships:

Computational Modeling: Molecular docking and dynamic simulations will be employed to predict the binding modes of noroxymorphone carbamate analogues within the active sites of µ (mu), δ (delta), and κ (kappa) opioid receptors. These computational studies can help rationalize experimental findings and guide the design of new derivatives with desired receptor affinity and selectivity profiles.

Experimental Binding Assays: In vitro radioligand binding assays using cell membranes expressing human opioid receptors are fundamental for determining the affinity (Ki values) of new compounds. nih.gov Studies on related morphinan (B1239233) carbamates have shown that modifications at this position can lead to significant changes in receptor affinity and selectivity. For instance, phenyl carbamate derivatives of other morphinans have demonstrated high binding affinity for the κ-opioid receptor. nih.gov

Functional Assays: Beyond simple binding, it is crucial to determine the functional activity of these compounds—whether they act as agonists, antagonists, or partial agonists. Assays such as [³⁵S]GTPγS binding can measure the extent to which a compound activates the G-protein signaling cascade upon binding to the receptor. nih.gov This helps to build a comprehensive pharmacological profile for each new analogue.

Systematic variation of the substituents on the carbamate nitrogen will allow for a detailed exploration of the SAR, potentially leading to the identification of compounds with novel pharmacological profiles.

Development of Sustainable and Efficient Manufacturing Strategies for Opioid Intermediates

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. nih.govmdpi.compfizer.com The synthesis of opioid intermediates like noroxymorphone, which forms the backbone of noroxymorphone carbamate, is a key area for implementing these sustainable practices. eurekalert.orgevonik.com

Future manufacturing strategies will focus on several key areas:

Green Solvents and Reagents: A major goal is to replace hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol (B145695). acs.orgmdpi.com Research has shown that technical-grade ethanol can be used effectively in the electrochemical N-demethylation of oxycodone. acs.org "Chemistry in Water" approaches, which use surfactants to create microscopic nanoreactors (micelles) in water, enable organic reactions to proceed without traditional organic solvents. evonik.comyoutube.com

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity and efficiency under mild conditions, reducing waste and energy consumption. eurekalert.org Researchers have identified a morphinan N-demethylase (MND) enzyme from a microorganism that can effectively N-demethylate various opiate substrates. eurekalert.org Developing this enzyme for industrial processes could provide a highly sustainable route to nor-opioids. eurekalert.org

Process Intensification and Flow Chemistry: Transitioning from traditional batch manufacturing to continuous flow processes enhances safety, improves consistency, and reduces waste. researchgate.netnih.gov Flow chemistry allows for precise control over reaction parameters and the safe handling of reactive intermediates, as demonstrated in the scalable electrochemical and photocatalytic synthesis of noroxymorphone precursors. researchgate.netvapourtec.comuq.edu.au

Waste Reduction and Circular Economy: Sustainable manufacturing also involves minimizing waste streams and, where possible, recycling materials. evonik.com This includes the recovery and reuse of solvents and precious metal catalysts. evonik.com Assessing the sustainability of new processes using metrics like the EcoScale, which considers ecological and economic parameters, will become standard practice. acs.org

By integrating these green chemistry principles, the future manufacturing of noroxymorphone and its derivatives can become more economically viable and environmentally responsible. nih.govchemrxiv.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.